molecular formula C21H18N2O3S B11654959 Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11654959
M. Wt: 378.4 g/mol
InChI Key: QTUAUNVUVCABIP-UHFFFAOYSA-N
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Description

Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a cyano group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzylsulfanyl group, in particular, provides unique reactivity and potential for interaction with biological targets .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C21H18N2O3S/c1-26-21(25)18-17(15-10-6-3-7-11-15)16(12-22)20(23-19(18)24)27-13-14-8-4-2-5-9-14/h2-11,17-18H,13H2,1H3,(H,23,24)

InChI Key

QTUAUNVUVCABIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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